molecular formula C14H13ClN2O2 B11957592 6-Chloro-N-(2-ethoxyphenyl)nicotinamide CAS No. 853316-73-1

6-Chloro-N-(2-ethoxyphenyl)nicotinamide

Cat. No.: B11957592
CAS No.: 853316-73-1
M. Wt: 276.72 g/mol
InChI Key: IGVZBUVKRBTAPC-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-ethoxyphenyl)nicotinamide is a pyridine carboxamide derivative characterized by a chlorine substituent at the 6-position of the pyridine ring and a 2-ethoxyphenyl group attached to the carboxamide nitrogen.

Properties

CAS No.

853316-73-1

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

6-chloro-N-(2-ethoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-12-6-4-3-5-11(12)17-14(18)10-7-8-13(15)16-9-10/h3-9H,2H2,1H3,(H,17,18)

InChI Key

IGVZBUVKRBTAPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with 2-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-ethoxyphenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

6-Chloro-N-(2-ethoxyphenyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Cholinesterase Inhibition and Anti-Alzheimer’s Activity

Compound 3e: 6-Chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-hexyl]-nicotinamide hydrochloride (3e) exhibits dual inhibition of acetylcholinesterase (EeAChE, IC₅₀ = 2.2 nM) and butyrylcholinesterase (EqBuChE, IC₅₀ = 6.9 nM), making it a promising anti-Alzheimer’s candidate. Its mixed-type inhibition mechanism was confirmed via molecular docking, and it also inhibits amyloid-beta aggregation, a hallmark of Alzheimer’s pathology.

Comparison: The 2-ethoxyphenyl substituent in the parent compound may alter binding kinetics compared to 3e’s bulky cyclopentaquinoline-hexyl chain. The ethoxy group’s smaller size could reduce dual cholinesterase inhibition but improve blood-brain barrier penetration.

Antifungal Activity

Compound 3f: 6-Chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) demonstrated in vivo efficacy against Botrytis cinerea, a pathogenic fungus. Its diarylamine-modified scaffold enhances antifungal activity by likely targeting succinate dehydrogenase (SDH), a key enzyme in fungal respiration .

Comparison: Replacing 3f’s phenylamino group with a 2-ethoxyphenyl moiety may affect SDH binding affinity. The ethoxy group’s electron-donating properties could modulate solubility and target engagement.

Antimicrobial Activity

Compound 153c : 6-Chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)nicotinamide (153c) shows broad-spectrum activity against Gram-positive bacteria (e.g., Enterococcus faecalis, MIC = 2–4 mg/L) and mycobacteria (Mycobacterium fortuitum, MIC = 8 mg/L). Its 1,3,4-oxadiazole ring enhances membrane permeability and synergizes with conventional antibiotics like ciprofloxacin .

Compound 153a : The 3-chlorobenzamide analogue (153a) exhibits superior activity against Staphylococcus epidermidis (MIC = 0.0625 mg/L), highlighting the importance of halogenation in enhancing antimicrobial potency .

Comparison : The 2-ethoxyphenyl group in the parent compound lacks the oxadiazole ring’s rigidity and trifluoromethyl group’s lipophilicity, which are critical for bacterial membrane penetration. This suggests lower intrinsic antimicrobial activity compared to 153c and 153a.

Physicochemical and Pharmacokinetic Properties

Compound LogP Molecular Weight (g/mol) Lipinski Compliance Key Substituents
6-Chloro-N-(2-ethoxyphenyl)nicotinamide ~3.5* 275.7 Yes (Rule of 5) 2-ethoxyphenyl, pyridine-Cl
3e 4.2 541.1 Yes Cyclopentaquinoline-hexyl chain
153c 3.8 371.7 Yes 1,3,4-oxadiazole, trifluoromethyl
3f 4.0 327.8 Yes Diarylamine-phenyl

*Estimated using fragment-based methods.

The parent compound’s lower molecular weight and moderate LogP suggest favorable pharmacokinetics compared to bulkier analogues like 3e. However, the absence of heterocyclic rings (e.g., oxadiazole in 153c) may limit target selectivity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Chloro-N-(2-ethoxyphenyl)nicotinamide?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, highlights that analogous chloro-substituted nicotinamide derivatives are synthesized using solvents like ethanol or dichloromethane at controlled temperatures (60–80°C) over 12–24 hours, achieving yields of 75–86%. Key parameters include:

  • Solvent selection : Polar aprotic solvents enhance reactivity.
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product suppression.
  • Catalysts : Use of bases like triethylamine to deprotonate intermediates.
  • Reference yields and conditions from similar compounds (e.g., 6-chloro-nicotinate derivatives in ) .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., δ 7.2–8.5 ppm for aromatic protons). provides detailed NMR data for structurally related compounds, noting coupling constants (e.g., J=8.3HzJ = 8.3 \, \text{Hz}) to confirm substitution patterns .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. emphasizes using high-resolution MS to distinguish isotopic clusters for chlorine-containing compounds .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Comparative Analysis : Cross-reference experimental data with databases (e.g., PubChem, NIST) for similar compounds ( ). For example, discrepancies in 13C^{13}C NMR shifts may arise from solvent effects or crystallographic packing, as noted in for crystallographic validation .
  • Computational Chemistry : Use DFT calculations to predict NMR/IR spectra and compare with experimental results. suggests integrating AI tools (e.g., COMSOL Multiphysics) for simulation-driven validation .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC-1893314 in ) to confirm bond lengths/angles .

Q. What theoretical frameworks guide the design of biological interaction studies for this compound?

  • Methodology :

  • Conceptual Alignment : Link the compound’s electronic properties (e.g., electron-withdrawing chloro group) to receptor-binding hypotheses (). For example, the ethoxyphenyl moiety may influence hydrophobicity in protein-ligand interactions .
  • Molecular Docking : Use software like AutoDock to predict binding affinities. highlights analogous studies on thioacetamide derivatives interacting with enzymatic targets .
  • Kinetic Studies : Apply Michaelis-Menten models to assess inhibition constants (KiK_i), referencing methodologies in for related acetamide compounds .

Q. How can researchers optimize reaction pathways to minimize byproducts in multi-step syntheses?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. achieved 86% yields by optimizing solvent polarity and reaction time .
  • Byproduct Analysis : Use LC-MS or GC-MS to track intermediates (). For example, resolved competing substitution pathways in chloroacetamide synthesis by adjusting stoichiometry .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., ethyl acetate) as in ’s focus on sustainable engineering .

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